6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the dihydropyrimidinone class, characterized by a fused pyrrolopyrimidine-dione scaffold. Its structure features:
- 6-Allyl group: A three-carbon unsaturated substituent that may influence steric interactions and metabolic stability.
Below, we compare it with analogs to infer structure-activity relationships (SAR).
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-3-9-20-10-13-14(16(20)21)15(19-17(22)18-13)11-5-7-12(8-6-11)23-4-2/h3,5-8,15H,1,4,9-10H2,2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQLWIVBRMGNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC=C)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine core.
Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using allyl halides in the presence of a base.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is typically introduced via a nucleophilic substitution reaction using ethoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
Modifications at position 6 significantly impact biological activity. Key analogs include:
Key Observations :
- 6-Benzyl (Compound A) : Exhibits potent α-glucosidase inhibition (81.99% at 1.02 µg/mL) due to hydrophobic interactions and hydrogen bonding with the 4-hydroxyphenyl group .
- 6-Allyl vs. 6-Benzyl : The allyl group’s smaller size and lower hydrophobicity compared to benzyl may reduce steric hindrance but weaken hydrophobic binding in enzyme active sites.
- 6-(4-Methoxybenzyl) : Used in elastase inhibitors, suggesting that bulky substituents at position 6 may favor protease inhibition .
Substituent Variations at Position 4
The para-substituted phenyl group at position 4 modulates electronic and solubility properties:
Key Observations :
- 4-Hydroxyphenyl (Compound A) : Critical for α-glucosidase inhibition, as hydroxyl groups form hydrogen bonds with catalytic residues .
- 4-Ethoxyphenyl (Target) : The ethoxy group’s ether oxygen may provide weaker H-bonding than hydroxyl but improve membrane permeability.
- 4-Chlorophenyl : Enhances binding to elastase via halogen interactions, a strategy employed in protease inhibitor design .
α-Glucosidase Inhibition (Compound A vs. Target)
- Compound A’s 4-hydroxyphenyl and 6-benzyl groups synergize for strong inhibition (IC₅₀: 1.02 µg/mL) .
- The target compound’s 4-ethoxyphenyl may reduce potency compared to Compound A, but its 6-allyl group could offer a better fit in the enzyme’s active site.
Neutrophil Elastase Inhibition
- Analogs like 4-(4-cyanophenyl)-1-(3-trifluoromethylphenyl) () show elastase inhibition via trifluoromethyl and cyano groups . The target compound lacks these groups, suggesting divergent activity.
Research Findings and Hypotheses
Substituent Bulk and Enzymatic Fit :
- Bulky groups (e.g., benzyl at position 6) favor α-glucosidase inhibition, while smaller groups (allyl) may require compensatory substituents for activity.
- Para-substituted electron-withdrawing groups (e.g., Cl, CN) enhance protease inhibition .
Hydrogen-Bonding vs. Lipophilicity :
- Hydroxyl groups (Compound A) improve binding affinity but may reduce bioavailability. Ethoxy (target) balances lipophilicity and moderate H-bonding.
Unstudied Potential of the Target Compound: No direct activity data exists for the target compound. Molecular docking simulations (as in ) are recommended to predict its binding mode.
Biological Activity
6-Allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound by reviewing relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 302.33 g/mol. The compound features an allyl group and an ethoxyphenyl substituent which may contribute to its biological activity.
Biological Activity Overview
Research has indicated various biological activities associated with pyrrolopyrimidine derivatives. The following sections detail specific findings related to the compound .
Anticancer Activity
Several studies have investigated the anticancer potential of pyrrolopyrimidine derivatives. For instance:
- Cell Proliferation Inhibition : In vitro studies demonstrated that compounds similar to this compound exhibit significant inhibition of cell proliferation in various cancer cell lines. For example, a related pyrimidine derivative was shown to inhibit proliferation in A431 vulvar epidermal carcinoma cells .
Anti-inflammatory Effects
Pyrrolopyrimidine derivatives have also been evaluated for their anti-inflammatory properties:
- Cytokine Inhibition : Research indicates that these compounds can reduce the production of pro-inflammatory cytokines. This effect was observed in models where inflammatory responses were induced by lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrrolopyrimidine derivatives are noteworthy:
- Bacterial Inhibition : Studies have shown that certain derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests a potential role in developing new antimicrobial agents.
Case Studies
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry investigated various pyrrolopyrimidine derivatives for their anticancer activity. The results indicated that modifications in the side chains significantly affected the potency against different cancer cell lines .
- Inflammatory Response Modulation : In a study focusing on inflammatory diseases, a derivative showed promise by significantly reducing inflammatory markers in animal models . This highlights the potential use of such compounds in therapeutic settings for chronic inflammatory conditions.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
